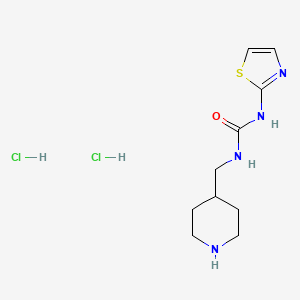

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride

Übersicht

Beschreibung

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a thiazole ring, and a urea moiety, making it a versatile molecule for chemical modifications and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride typically involves the reaction of piperidine derivatives with thiazole derivatives under controlled conditions. One common method includes the reaction of piperidine-4-carboxaldehyde with thiazole-2-amine in the presence of a suitable catalyst and solvent. The resulting intermediate is then treated with isocyanate to form the urea linkage. The final product is obtained as a dihydrochloride salt through acidification with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity.

Biochemical Research

In biochemical studies, this compound is utilized for enzyme inhibition and receptor binding investigations. It provides insights into cellular mechanisms and potential therapeutic targets.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound exhibit significant inhibitory effects on various enzymes crucial for cellular processes. For example, studies have shown that certain thiazole derivatives can inhibit phosphodiesterases, which are vital for regulating cellular signaling pathways.

Agricultural Chemistry

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is also applied in developing agrochemicals, particularly fungicides. These fungicides help protect crops from fungal infections, ensuring higher agricultural yields.

Efficacy in Crop Protection

Research has demonstrated that formulations containing this compound effectively reduce fungal infections in crops, thus enhancing productivity and crop health.

Material Science

In material science, this compound can be incorporated into polymer formulations to improve properties such as flexibility and durability. Its unique chemical structure allows for modifications that enhance material performance.

Polymer Applications

Studies have shown that adding this compound to polymer matrices can significantly improve mechanical properties, making it valuable for producing advanced materials.

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect specific biomolecules. This application aids in diagnostics and environmental monitoring.

Detection Methods

For instance, methods employing this compound have been developed to detect biomarkers associated with various diseases, enhancing diagnostic capabilities in clinical settings.

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Enhances drug efficacy and specificity |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into cellular mechanisms |

| Agricultural Chemistry | Development of fungicides | Protects crops from fungal infections |

| Material Science | Improvement of polymer properties | Enhances flexibility and durability |

| Analytical Chemistry | Development of detection methods for biomolecules | Aids in diagnostics and environmental monitoring |

Wirkmechanismus

The mechanism of action of 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea

- 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)thiourea

- 1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)carbamate

Uniqueness

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and thiazole rings allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

1-(Piperidin-4-ylmethyl)-3-(thiazol-2-YL)urea dihydrochloride is a compound of significant interest in various fields, particularly in pharmaceutical and biochemical research. This article explores its biological activity, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4OS·2HCl

- Molecular Weight : 313.25 g/mol

- CAS Number : 1190016-35-3

Applications in Research

This compound is utilized in several research domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, enhancing drug specificity and efficacy .

- Biochemical Research : The compound is involved in studies related to enzyme inhibition and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

- Agricultural Chemistry : It is applied in developing agrochemicals, particularly fungicides, to protect crops from fungal infections .

- Material Science : The compound can enhance the properties of polymers, making it valuable for advanced material production .

Antimicrobial Properties

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antibacterial and antifungal activities. For instance, studies on pyrrolidine derivatives showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

The mechanism through which this compound exerts its biological effects is primarily related to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways. The thiazole moiety is known to enhance the lipophilicity of the molecule, facilitating better penetration through bacterial membranes .

Study on Antihypertensive Activity

In a study evaluating the antihypertensive effects of related urea derivatives, compounds demonstrated significant blood pressure reduction in spontaneously hypertensive rats at doses of 100 mg/kg. This suggests a potential therapeutic role for similar compounds in managing hypertension .

Antifungal Activity Evaluation

Another study assessed the antifungal efficacy of thiazole-containing compounds against Candida albicans. Results indicated that certain derivatives exhibited MIC values between 16.69 to 78.23 µM, showcasing their potential as antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Piperidine Ring : The presence of electron-donating or withdrawing groups significantly affects antimicrobial potency.

- Thiazole Ring Modifications : Alterations in the thiazole structure can enhance or diminish biological activity, emphasizing the importance of specific molecular configurations in drug design .

Eigenschaften

IUPAC Name |

1-(piperidin-4-ylmethyl)-3-(1,3-thiazol-2-yl)urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS.2ClH/c15-9(14-10-12-5-6-16-10)13-7-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4,7H2,(H2,12,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBNWMJIKJCNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)NC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.